N-(1H-indol-2-ylcarbonyl)norleucine
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Overview
Description
N-(1H-indol-2-ylcarbonyl)norleucine is a synthetic compound that features an indole moiety, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1H-indol-2-ylcarbonyl)norleucine typically involves the reaction of indole derivatives with norleucine under specific conditions. One common method includes the use of p-toluenesulfonic acid in toluene, which facilitates the formation of the indole product . Another approach involves the Larock indole annulation reaction, which uses palladium(II) acetate, 1,1′-bis(diphenylphosphino)ferrocene, and potassium bicarbonate in dimethylformamide at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: N-(1H-indol-2-ylcarbonyl)norleucine undergoes various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid.
Major Products:
Oxidation: Formation of indole-2-carboxylic acid derivatives.
Reduction: Formation of reduced indole derivatives.
Substitution: Halogenated indole derivatives.
Scientific Research Applications
N-(1H-indol-2-ylcarbonyl)norleucine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Medicine: Investigated for its anticancer properties and potential use in drug development.
Industry: Utilized in the production of pharmaceuticals and as a precursor in the synthesis of biologically active compounds.
Mechanism of Action
The mechanism of action of N-(1H-indol-2-ylcarbonyl)norleucine involves its interaction with specific molecular targets. As an inhibitor of isocitrate dehydrogenase 1 (IDH1), it disrupts the enzyme’s catalytic activity, leading to altered cellular metabolism. This inhibition can result in the accumulation of metabolites that induce cellular differentiation and apoptosis, making it a potential therapeutic agent for cancer treatment.
Comparison with Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Tryptophan: An essential amino acid and precursor to serotonin.
Uniqueness: N-(1H-indol-2-ylcarbonyl)norleucine is unique due to its specific structure, which combines the indole moiety with norleucine. This combination imparts distinct biological activities and potential therapeutic applications, particularly as an IDH1 inhibitor, which is not commonly observed in other indole derivatives.
Properties
IUPAC Name |
2-(1H-indole-2-carbonylamino)hexanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3/c1-2-3-7-12(15(19)20)17-14(18)13-9-10-6-4-5-8-11(10)16-13/h4-6,8-9,12,16H,2-3,7H2,1H3,(H,17,18)(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXFLWIWAJYBOEM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)O)NC(=O)C1=CC2=CC=CC=C2N1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801283118 |
Source
|
Record name | Norleucine, N-(1H-indol-2-ylcarbonyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801283118 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1452575-02-8 |
Source
|
Record name | Norleucine, N-(1H-indol-2-ylcarbonyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1452575-02-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Norleucine, N-(1H-indol-2-ylcarbonyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801283118 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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